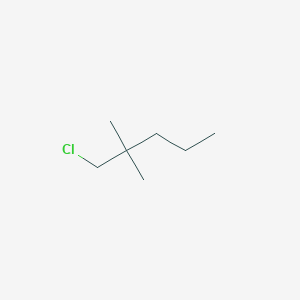
1-Chloro-2,2-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by a chlorine atom attached to a carbon chain with two methyl groups at the second carbon position. This compound is of interest due to its unique structural properties and reactivity, making it useful in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 2,2-dimethylpentane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the chlorine radicals substitute hydrogen atoms on the carbon chain.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat management. The chlorination process is carefully controlled to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,2-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2,2-dimethylpent-1-ene.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or reduced to hydrocarbons under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, or sodium alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride in solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.
Elimination: Formation of alkenes such as 2,2-dimethylpent-1-ene.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-Chloro-2,2-dimethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: While not directly used as a drug, its derivatives or related compounds may be explored for biological activity or as building blocks in pharmaceutical research.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a solvent or reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-chloro-2,2-dimethylpentane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base and the reaction conditions.
Comparison with Similar Compounds
1-Chloro-2,2-dimethylpropane: Another chloroalkane with a similar structure but a shorter carbon chain.
2-Chloro-2,3-dimethylpentane: A structural isomer with the chlorine atom and methyl groups in different positions.
2-Chloro-2,4-dimethylpentane: Another isomer with different substitution patterns.
Comparison: 1-Chloro-2,2-dimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity in substitution and elimination reactions due to steric and electronic effects. Its unique structure makes it a valuable compound for studying the influence of molecular structure on chemical reactivity.
Properties
Molecular Formula |
C7H15Cl |
|---|---|
Molecular Weight |
134.65 g/mol |
IUPAC Name |
1-chloro-2,2-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-5-7(2,3)6-8/h4-6H2,1-3H3 |
InChI Key |
WLQHUPKANMBKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


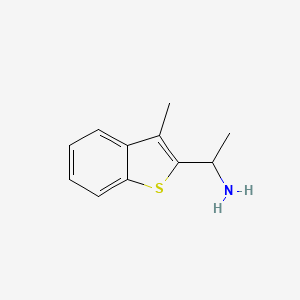

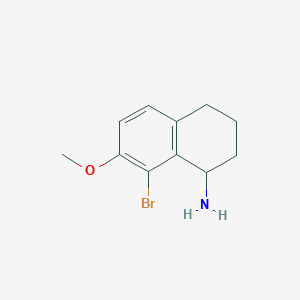

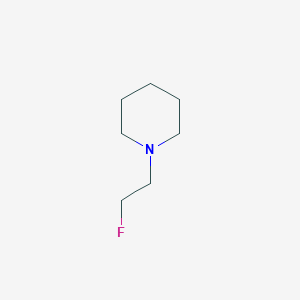
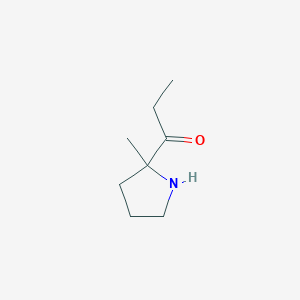
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)
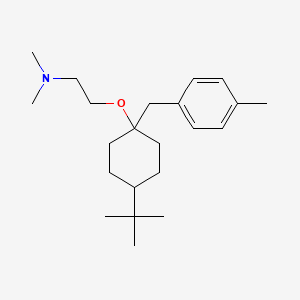


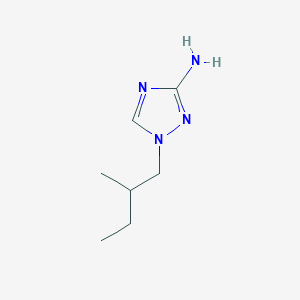

![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13172852.png)
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)
